![molecular formula C29H42N2O2 B12574941 (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene CAS No. 185822-65-5](/img/structure/B12574941.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aniline derivative.
Alkylation: The phenyl rings are then alkylated with hexyloxy and undec-10-en-1-yloxy groups using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene has several scientific research applications:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced molecular motion.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
作用機序
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce conformational changes in the molecule, affecting its interaction with molecular targets. The pathways involved include:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, altering their function.
Pathways: Light-induced isomerization can activate or deactivate specific biochemical pathways, making it useful in photopharmacology.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with a simpler structure.
Disperse Orange 3: A dye with similar photoresponsive properties.
4,4’-Dihydroxyazobenzene: Another azobenzene derivative with hydroxyl groups.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is unique due to its specific alkyl substitutions, which enhance its solubility and photoresponsive behavior compared to simpler azobenzenes. This makes it particularly suitable for applications requiring precise control over molecular motion and interactions.
特性
CAS番号 |
185822-65-5 |
|---|---|
分子式 |
C29H42N2O2 |
分子量 |
450.7 g/mol |
IUPAC名 |
(4-hexoxyphenyl)-(4-undec-10-enoxyphenyl)diazene |
InChI |
InChI=1S/C29H42N2O2/c1-3-5-7-9-10-11-12-13-15-25-33-29-22-18-27(19-23-29)31-30-26-16-20-28(21-17-26)32-24-14-8-6-4-2/h3,16-23H,1,4-15,24-25H2,2H3 |
InChIキー |
GAVRYNIHXIIIFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


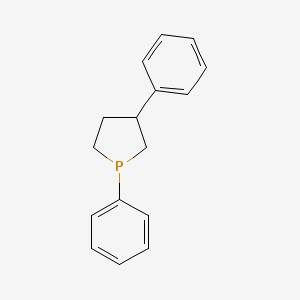
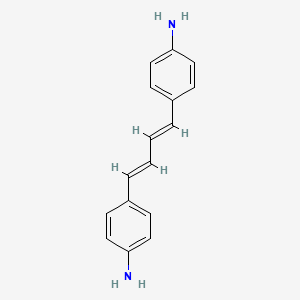
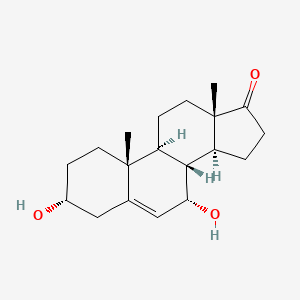
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
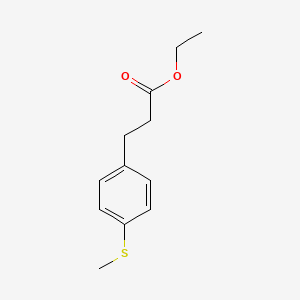
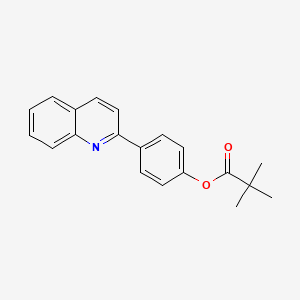
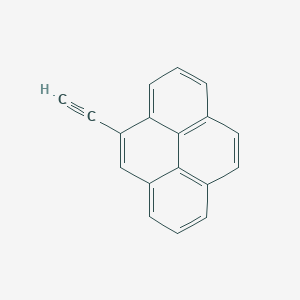
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
